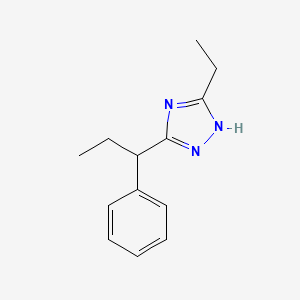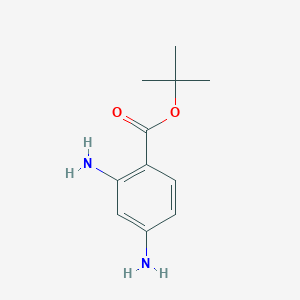![molecular formula C10H15N3O2 B7587534 N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide](/img/structure/B7587534.png)
N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide, also known as MPCC, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPCC is a small molecule that can be synthesized through various methods, and it has been shown to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide is not fully understood, but it is thought to involve the inhibition of the JAK-STAT signaling pathway. This pathway is involved in the activation of T cells, and inhibition of this pathway can lead to the inhibition of T cell activation. N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide has also been shown to inhibit the production of cytokines, which are involved in the immune response.
Biochemical and Physiological Effects
N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its effects on the immune system, N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide has been shown to have anti-inflammatory effects. It has also been shown to inhibit the growth of cancer cells, although more research is needed in this area.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide for lab experiments is its relatively simple synthesis method. The compound can be obtained in high yield and purity, which makes it easy to work with in the lab. However, one limitation of N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects.
Direcciones Futuras
There are many future directions for research on N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide. One area of interest is its potential as a treatment for autoimmune diseases. More research is needed to determine the optimal dosage and administration of N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide for these conditions. Another area of interest is its potential as a cancer treatment. More research is needed to determine its effects on different types of cancer cells and to develop more effective treatment strategies. Finally, more research is needed to fully understand the mechanism of action of N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide and to identify other potential applications for this compound.
Métodos De Síntesis
N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide can be synthesized through various methods, including the reaction of 3-bromo-2-oxolane carboxylic acid with 5-methyl-1H-pyrazole-4-carboxamide in the presence of a base. Other methods have also been reported, including the reaction of 3-chloro-2-oxolane carboxylic acid with 5-methyl-1H-pyrazole-4-carboxamide in the presence of a base. The synthesis of N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide is relatively straightforward, and the compound can be obtained in high yield and purity.
Aplicaciones Científicas De Investigación
N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its potential as a modulator of the immune system. N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide has been shown to inhibit the activation of T cells, which are an important component of the immune system. This inhibition can be useful in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Propiedades
IUPAC Name |
N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-7-9(5-12-13-7)4-11-10(14)8-2-3-15-6-8/h5,8H,2-4,6H2,1H3,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEUTUJUZBWGSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CNC(=O)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587458.png)
![N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587472.png)
![3-[(2-Aminobutanoylamino)methyl]benzamide](/img/structure/B7587476.png)


![2-[[5-[(2-Methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid](/img/structure/B7587495.png)
![3-amino-N-[3-(methanesulfonamido)phenyl]benzamide](/img/structure/B7587506.png)
![N-[1-(3-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7587513.png)
![3-[(2-amino-2-phenylacetyl)amino]-N-methylbenzamide](/img/structure/B7587521.png)
![2-amino-N-[2-[3-chloro-4-(difluoromethoxy)anilino]-2-oxoethyl]acetamide](/img/structure/B7587529.png)

![N-[3-(N-ethylanilino)propyl]piperidine-3-carboxamide](/img/structure/B7587544.png)
![2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylpropanamide](/img/structure/B7587549.png)
